1-(3,3,5-Trimethylcyclohexyl)propan-1-one
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Overview
Description
1-(3,3,5-Trimethylcyclohexyl)propan-1-one is a chemical compound with the molecular formula C12H22O. It is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and a propanone group. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,5-Trimethylcyclohexyl)propan-1-one typically involves the reaction of 3,3,5-trimethylcyclohexanol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields of the product .
Chemical Reactions Analysis
Types of Reactions
1-(3,3,5-Trimethylcyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,3,5-Trimethylcyclohexyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of various products
Mechanism of Action
The mechanism of action of 1-(3,3,5-Trimethylcyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(3,3,5-Trimethylcyclohexyl)propan-1-one can be compared with other similar compounds, such as:
Cyclohexanone: Lacks the methyl substitutions and has different reactivity and applications.
3,3,5-Trimethylcyclohexanol: The alcohol counterpart of the compound, with different chemical properties and uses.
Propiophenone: A structurally similar compound with a phenyl group instead of the cyclohexyl ring
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to these similar compounds .
Properties
CAS No. |
84604-38-6 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)propan-1-one |
InChI |
InChI=1S/C12H22O/c1-5-11(13)10-6-9(2)7-12(3,4)8-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
AQNZBQGJMZUXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
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